

basic spectroscopic characterization of 3-formylsalicylic acid

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Compound Focus: 3-Formylsalicylic acid

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Spectroscopic Properties & Quantitative Data

The table below summarizes the key spectroscopic and physicochemical parameters for **3-formylsalicylic acid** as reported in a 2010 study [1] [2].

Parameter	Value / Result for 3-FSA	Experimental Conditions / Notes
UV-Vis Absorption (Ethanol) λ_{\max} : 300 nm Molar Absorptivity (ϵ): $4620 \pm 15 \text{ M}^{-1} \text{ cm}^{-1}$ Concentration range: $4 \times 10^{-5} - 2 \times 10^{-4} \text{ M}$ [2] Acid Dissociation Constants (pK_a) pK_{a1} : ~ 2.98 (estimated, see note) pK_{a2} : 11.2 Determined spectrophotometrically. The first dissociation (COOH) is expected to be similar to salicylic acid [2]. Fe(III) Complexation Stoichiometry: 1:1 (Metal:Ligand) Methods: Continuous variation, mole-ratio, slope-ratio Confirms 3-FSA acts as a ligand for iron [1].		

Experimental Protocols

The following methodologies are derived from the research article for key experiments [2].

UV-Vis Spectral Analysis in Pure Solvents

This protocol is used to determine parameters like molar absorptivity, oscillator strength, and transition probabilities.

- **Sample Preparation:** Prepare a stock solution of 3-FSA in ethanol. From this, prepare a series of dilute solutions (e.g., within 4×10^{-5} to 2×10^{-4} M) in various pure solvents of different polarities (e.g., water, ethanol, dioxane).
- **Instrumentation:** Use a double-beam UV-Vis spectrophotometer.
- **Data Collection:**
 - Record the absorption spectrum of each solution in the 200–450 nm range.
 - Use a 1 cm quartz cuvette, with a matching pure solvent cell as the blank.
- **Data Analysis:**
 - **Beer-Lambert Law:** Plot absorbance vs. concentration at λ_{\max} (300 nm). The slope of the linear plot gives the molar absorptivity (ϵ).
 - Calculate the **oscillator strength (F_{if})** and **Einstein transition probabilities (B_{if} , A_{if})** using the standard formulas based on the integrated area under the absorption band.

Determination of Dissociation Constants (pKa)

The pK_a values are determined by monitoring spectral changes with pH.

- **Sample Preparation:** Prepare an aqueous solution of 3-FSA.
- **Procedure:**
 - Adjust the pH of the solution over a wide range (e.g., from 2 to 12) using buffers or small additions of acid ($HClO_4$) and base (NaOH).
 - Record the UV-Vis absorption spectrum at each pH value.
- **Data Analysis:**
 - Identify the **isosbestic point**, where the molecular and ionic forms of the acid have the same absorbance.
 - For pK_{a2} (ionization of the phenolic -OH), apply the Henderson-Hasselbalch equation to the absorbance data at two wavelengths where the difference between the protonated and deprotonated forms is maximal.
 - The study suggests a **new approximate method** is needed for accurate pK_{a1} determination due to overlapping absorption bands of the neutral and singly-charged species [2].

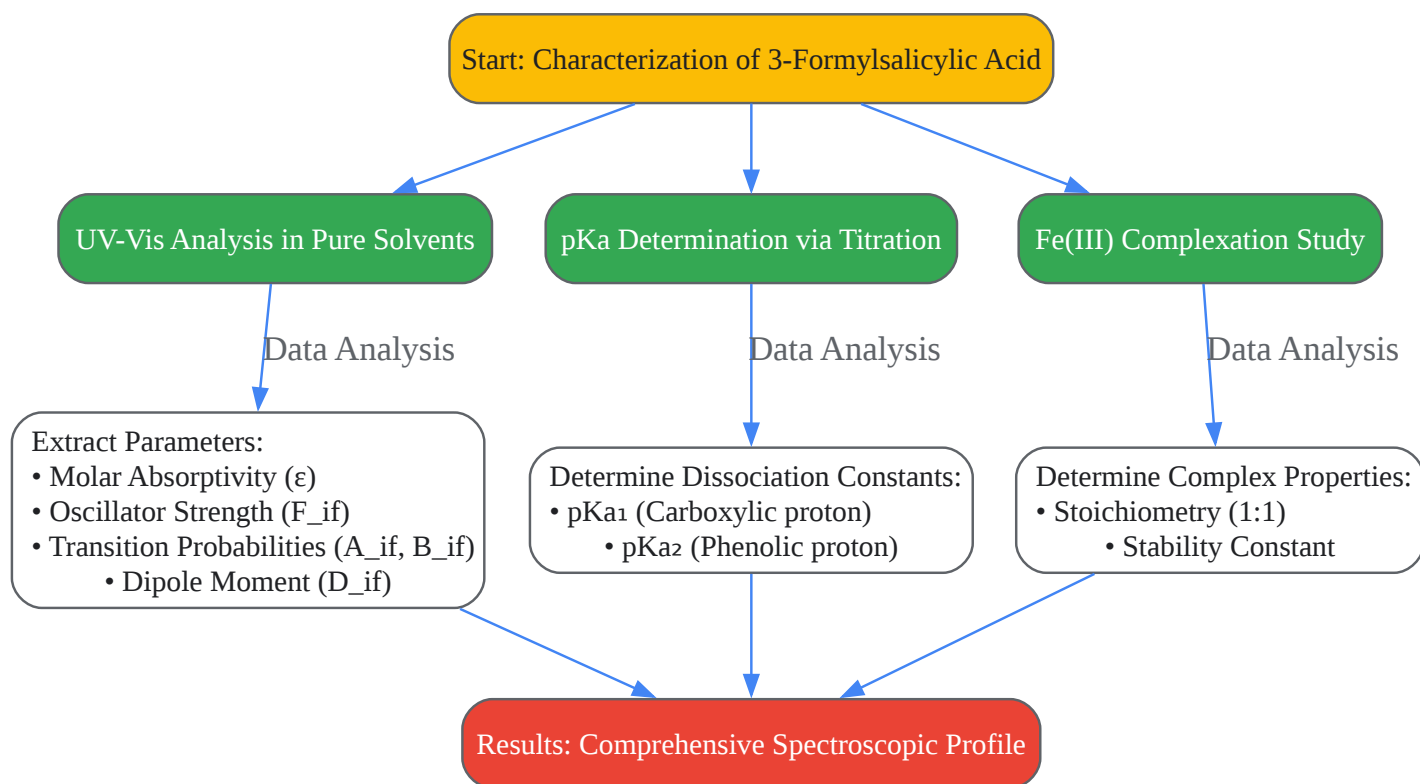
Complexation with Fe(III) Ions

This protocol confirms the formation and stoichiometry of the metal complex.

- **Sample Preparation:** Prepare separate solutions of 3-FSA and Fe^{3+} ions (e.g., from $\text{Fe}(\text{ClO}_4)_3$) in a suitable solvent.
- **Methods:**
 - **Continuous Variation Method (Job's Method):**
 - Prepare a series of solutions where the total molar concentration of $[\text{3-FSA}] + [\text{Fe}^{3+}]$ is constant, but their mole fractions vary from 0 to 1.
 - Plot the absorbance at a complex-specific wavelength against the mole fraction of 3-FSA. The maximum absorbance will occur at the complex's stoichiometric ratio (e.g., 0.5 for a 1:1 complex).
 - **Mole-Ratio Method:**
 - Keep the concentration of one component (e.g., Fe^{3+}) constant while varying the concentration of the other (3-FSA).
 - Plot absorbance vs. the mole ratio $[\text{3-FSA}]/[\text{Fe}^{3+}]$. A break in the curve indicates the stoichiometric ratio.

Experimental Workflow Diagrams

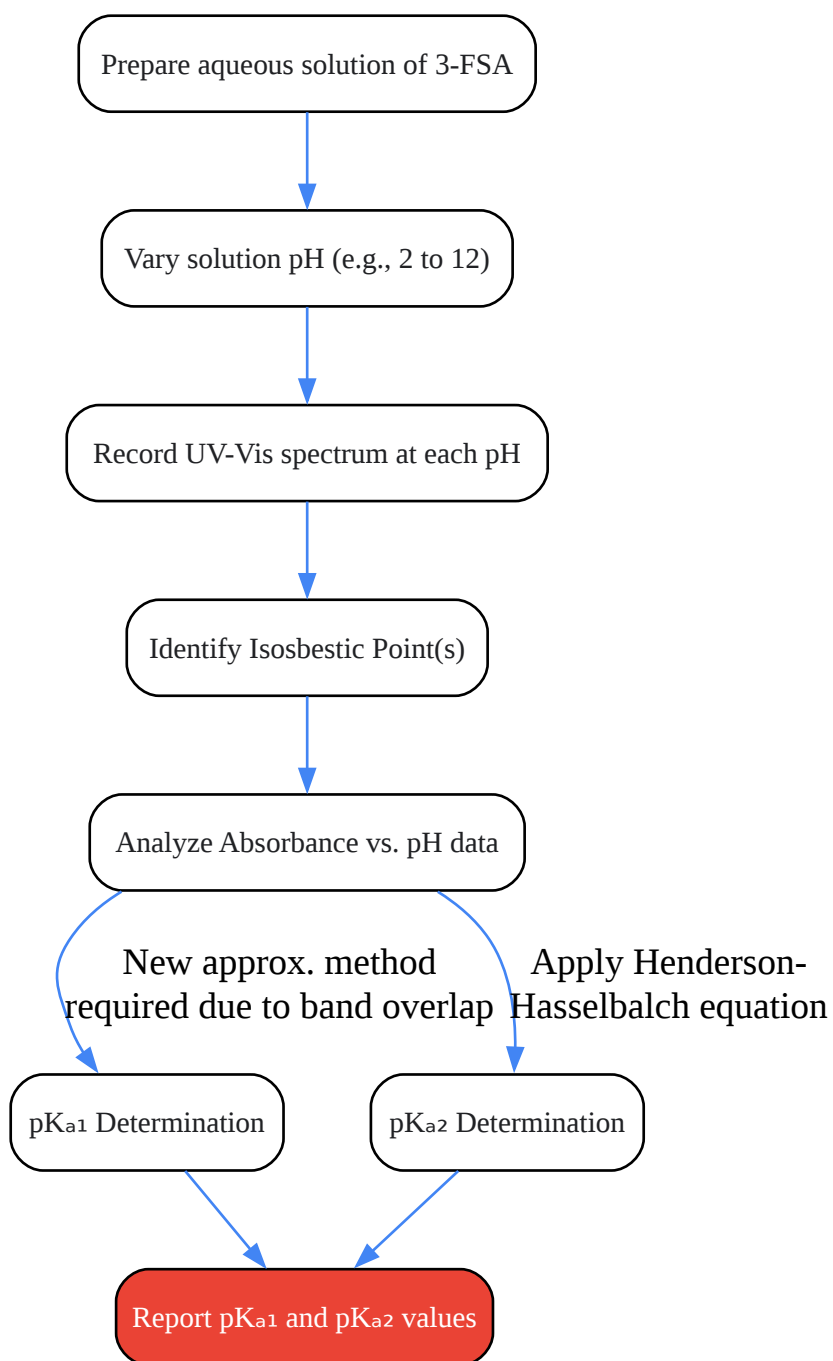
The following diagram outlines the logical workflow for the spectroscopic characterization of 3-FSA as described in the studies.



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Experimental workflow for the spectroscopic characterization of 3-formylsalicylic acid.

The next diagram illustrates the specific steps involved in determining the pK_a values, which is a central part of the characterization.



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Methodology for the spectrophotometric determination of pKa values.

Important Considerations and Current Data Gaps

It's important to note that the available data has limitations for today's research needs:

- **Dated Information:** The core study providing this data was published in 2010, so the information may not represent the most current research or methodologies [1] [2].
- **Incomplete Characterization:** A full basic characterization typically includes **FT-IR, FT-Raman, NMR (^1H & ^{13}C), and mass spectrometry** data. The current search did not retrieve a study that provides this complete dataset specifically for 3-FSA, unlike the detailed data available for similar compounds like 5-iodosalicylic acid [3] and salicylic acid itself [4].

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To cite this document: Smolecule. [basic spectroscopic characterization of 3-formylsalicylic acid].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b564102#basic-spectroscopic-characterization-of-3-formylsalicylic-acid>]

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